Reboxetine
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Overview
Description
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) primarily used as an antidepressant. It is known for its efficacy in treating major depressive disorder, panic disorder, and narcolepsy . This compound is a morpholine derivative and is marketed under various brand names, including Edronax, Norebox, and Prolift .
Preparation Methods
Reboxetine is synthesized through a multi-step process involving the reaction of 2-ethoxyphenol with epichlorohydrin to form 2-(2-ethoxyphenoxy)propanol. This intermediate is then reacted with morpholine to yield this compound . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
Reboxetine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Major products formed from these reactions include various hydroxylated and dealkylated derivatives of this compound .
Scientific Research Applications
Reboxetine has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of norepinephrine reuptake inhibitors. In biology, it is used to investigate the role of norepinephrine in various physiological processes. In medicine, this compound is extensively studied for its therapeutic effects in treating depression, panic disorder, and narcolepsy .
Mechanism of Action
Reboxetine exerts its effects by selectively inhibiting the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft . This leads to enhanced noradrenergic neurotransmission, which is believed to contribute to its antidepressant effects. This compound has low affinity for serotonin and dopamine transporters, making it highly selective for norepinephrine . The primary molecular target of this compound is the sodium-dependent norepinephrine transporter .
Comparison with Similar Compounds
Reboxetine is often compared with other norepinephrine reuptake inhibitors such as atomoxetine and desipramine. Unlike this compound, atomoxetine is also used to treat ADHD, while desipramine is a tricyclic antidepressant with a broader spectrum of activity . This compound’s selectivity for norepinephrine reuptake inhibition distinguishes it from other compounds, making it a valuable tool for studying the role of norepinephrine in depression and other disorders .
Properties
Reboxetine is a highly selective and potent inhibitor of noradrenaline reuptake. It has only a weak effect on the 5-HT reuptake and does not affect the uptake of dopamine. Noradrenaline reuptake inhibition and the consequent increase of noradrenaline availability in the synaptic cleft and modification of noradrenergic transmission, reportedly is among the most relevant mechanisms of action of known antidepressant drugs. | |
CAS No. |
98769-81-4 |
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine |
InChI |
InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19+/m1/s1 |
InChI Key |
CBQGYUDMJHNJBX-MOPGFXCFSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1O[C@H]([C@H]2CNCCO2)C3=CC=CC=C3 |
SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3 |
melting_point |
170-171 °C |
physical_description |
Solid |
solubility |
Solubility: greater than 5 mg/mL in water /Mesylate/ |
Synonyms |
2-((2-ethoxyphenoxy)benzyl)morpholine methanesulfonate reboxetine reboxetine mesylate Vestra |
vapor_pressure |
1.23X10-7 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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